Molecular Weight and Formula of N-(2,3-Dimethoxypyridin-4-yl)pivalamide: A Comprehensive Analytical and Structural Guide
Molecular Weight and Formula of N-(2,3-Dimethoxypyridin-4-yl)pivalamide: A Comprehensive Analytical and Structural Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction and Structural Rationale
In modern medicinal chemistry, the precise characterization of heterocyclic building blocks is foundational to downstream synthetic success. N-(2,3-Dimethoxypyridin-4-yl)pivalamide (CAS: 1171919-96-2) is a highly specialized intermediate frequently utilized in the development of kinase inhibitors and custom pyridine derivatives.
The molecular architecture of this compound consists of an electron-rich pyridine core substituted with two methoxy groups at positions 2 and 3, and a sterically demanding pivalamide group at position 4. The pivaloyl moiety is not merely a structural appendage; it serves a dual purpose. Synthetically, it acts as a robust directing group for ortho-lithiation. Analytically, its massive tert-butyl group significantly increases the overall molecular weight, altering the compound's lipophilicity and providing a highly distinct signature during spectroscopic validation.
Physicochemical Profiling and Mass Metrics
The fundamental identity of N-(2,3-Dimethoxypyridin-4-yl)pivalamide is defined by its molecular formula, C₁₂H₁₈N₂O₃ , which corresponds to an average molecular weight of 238.28 g/mol [1]. For high-resolution analytical applications, distinguishing between the average molecular weight and the exact monoisotopic mass is critical.
Table 1: Physicochemical and Mass Properties
| Property | Value | Analytical Significance |
| Chemical Name | N-(2,3-Dimethoxypyridin-4-yl)pivalamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1171919-96-2 | Unique identifier for procurement and safety tracking [2]. |
| Molecular Formula | C₁₂H₁₈N₂O₃ | Dictates the exact isotopic envelope in mass spectrometry. |
| Average Molecular Weight | 238.28 g/mol | Used for macroscopic stoichiometric calculations. |
| Monoisotopic Mass | 238.1317 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |
| SMILES | CC(C)(C)C(=O)Nc1ccnc(OC)c1OC | Enables automated structural rendering and in silico modeling. |
Analytical Validation Protocols (E-E-A-T)
To ensure scientific integrity, relying solely on vendor-provided Certificates of Analysis is insufficient for rigorous drug development. The following protocols outline a self-validating system to experimentally confirm the molecular weight and formula of N-(2,3-Dimethoxypyridin-4-yl)pivalamide.
Protocol 1: Formula Confirmation via LC-HRMS (ESI+)
Causality & Insight: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed to validate the C₁₂H₁₈N₂O₃ formula. The basicity of the pyridine nitrogen ensures near-quantitative protonation when ionized in the presence of formic acid, yielding an intense[M+H]⁺ peak.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a solvent mixture of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton donor, ensuring the pyridine ring is ionized for positive electrospray ionization (ESI+).
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Ionization Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to prevent thermal degradation of the pivalamide bond.
-
Data Acquisition & Validation: Scan the m/z range of 100–1000. Extract the chromatogram for the theoretical [M+H]⁺ ion at m/z 239.1390 . A mass accuracy error of <5 ppm definitively confirms the C₁₂H₁₈N₂O₃ formula.
Protocol 2: Structural Connectivity via ¹H NMR
Causality & Insight: While HRMS confirms the atomic inventory (the formula), Nuclear Magnetic Resonance (NMR) confirms the connectivity. This protocol is self-validating: the integration ratios of the proton signals must mathematically align with the 18 protons dictated by the C₁₂H₁₈N₂O₃ formula.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds).
-
Self-Validating Integration:
-
Locate the massive singlet at ~1.3 ppm and integrate it to 9H . This represents the tert-butyl group of the pivaloyl moiety.
-
Locate the two distinct singlets at ~3.9–4.0 ppm and integrate them to 6H total (3H each). These represent the two methoxy groups.
-
Locate the aromatic doublets at ~7.8 and ~8.0 ppm, integrating to 2H (the pyridine protons).
-
Locate the broad singlet at ~8.5 ppm, integrating to 1H (the amide NH).
-
Analytical workflow for validating the molecular formula and weight.
Mass Spectrometry Fragmentation Pathway
To further validate the 238.28 g/mol molecular weight, tandem mass spectrometry (MS/MS) is utilized. By applying collision-induced dissociation (CID) to the parent ion, the molecule fractures into predictable sub-components. The mass of the parent ion minus the mass of the neutral losses must equal the mass of the resulting fragments, creating a closed, self-verifying logical loop.
-
Parent Ion: [M+H]⁺ at m/z 239.14
-
Amide Cleavage: Loss of the pivaloyl group as a neutral ketene or via direct cleavage (-84 Da) yields the core dimethoxypyridinamine fragment at m/z 155.08.
-
Alkyl Cleavage: Loss of the tert-butyl group as isobutylene (-56 Da) yields a fragment at m/z 183.08.
ESI+ MS/MS fragmentation pathway for N-(2,3-Dimethoxypyridin-4-yl)pivalamide.
Conclusion
The molecular weight (238.28 g/mol ) and formula (C₁₂H₁₈N₂O₃) of N-(2,3-Dimethoxypyridin-4-yl)pivalamide are not merely static data points; they are the fundamental parameters that dictate the compound's behavior in chromatographic separation, spectroscopic identification, and synthetic scaling. By employing the orthogonal validation techniques of HRMS and NMR detailed in this guide, researchers can ensure absolute confidence in the structural integrity of this critical building block before advancing it into complex pharmaceutical synthesis pipelines [3].
